molecular formula C11H14O3 B2734921 (2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol CAS No. 2248214-54-0

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol

Cat. No. B2734921
CAS RN: 2248214-54-0
M. Wt: 194.23
InChI Key: YDSDHNJNPAQLHL-RZZZFEHKSA-N
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Description

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DBDPE or Decabromodiphenyl Ethane. DBDPE is a flame retardant compound that has been widely used in various industries, including electronics, textiles, and construction. The purpose of

Mechanism of Action

DBDPE works by inhibiting the combustion process. It does this by releasing bromine atoms when exposed to heat, which react with the free radicals produced during the combustion process. This reaction results in the formation of stable compounds that do not support combustion.
Biochemical and Physiological Effects:
Studies have shown that DBDPE can have potential toxic effects on living organisms. DBDPE has been found to disrupt the endocrine system, leading to hormonal imbalances. It has also been linked to developmental and reproductive abnormalities. DBDPE can accumulate in the body, leading to potential health risks.

Advantages and Limitations for Lab Experiments

DBDPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also readily available and affordable. However, DBDPE has limitations in terms of its potential toxicity, which can affect the accuracy and reliability of experimental results.

Future Directions

There are several future directions for the study of DBDPE. One area of research is the development of safer and more effective flame retardants that do not pose potential health risks. Another area of research is the study of the environmental impact of DBDPE and the development of strategies to mitigate its potential harm. Additionally, the study of the mechanism of action of DBDPE and its potential effects on the endocrine system requires further investigation.
In conclusion, DBDPE is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its flame retardant properties and potential health and environmental impacts. The synthesis method of DBDPE is complex and requires specialized equipment and expertise. While DBDPE has several advantages for lab experiments, its potential toxicity can affect the accuracy and reliability of experimental results. There are several future directions for the study of DBDPE, including the development of safer and more effective flame retardants and the study of its potential effects on the endocrine system.

Synthesis Methods

DBDPE is synthesized through the reaction of 1,2-dibromoethane with diphenyl ethane. The process involves a series of reactions that result in the formation of DBDPE. The synthesis method of DBDPE is complex and requires specialized equipment and expertise to carry out the reaction.

Scientific Research Applications

DBDPE has been extensively studied for its flame retardant properties. It is commonly used in the manufacturing of electronic devices, textiles, and construction materials to reduce the risk of fire. DBDPE has also been studied for its potential environmental impact. Studies have shown that DBDPE is persistent in the environment and can accumulate in the food chain, leading to potential health risks.

properties

IUPAC Name

(2R)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(6-12)11-7-13-9-4-2-3-5-10(9)14-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSDHNJNPAQLHL-RZZZFEHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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